2-Chloro-3-(difluoromethoxy)benzaldehyde
Overview
Description
2-Chloro-3-(difluoromethoxy)benzaldehyde, also known as 2-CDFB, is a chemical compound with a molecular formula of C8H5ClF2O2. It is a p-difluoromethoxy substituted benzaldehyde .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(difluoromethoxy)benzaldehyde consists of a benzene ring substituted with a chloro group at the 2nd position and a difluoromethoxy group at the 3rd position. The InChI code for this compound is 1S/C8H5ClF2O2/c9-6-1-2-7 (13-8 (10)11)5 (3-6)4-12/h1-4,8H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-(difluoromethoxy)benzaldehyde include a molecular weight of 206.57 g/mol. Other properties such as boiling point and density are not available for this specific compound in the search results.Scientific Research Applications
1. Fungicidal Effectiveness of 2-Chloro-3-hydrazinylquinoxaline
- Application Summary: This compound has been studied for its antifungal characteristics against diverse strains of Candida and Aspergillus in vitro .
- Methods of Application: The in vivo efficacy of 2-Chloro-3-hydrazinylquinoxaline was assessed using a murine model for oral candidiasis induced by C. albicans cells ATCC 10231 .
- Results: The compound demonstrated noteworthy effectiveness when tested against various reference strains of Candida species. It exhibited heightened efficacy, particularly against Candida krusei isolates .
2. Synthesis and Application of Trifluoromethylpyridines
- Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Methods of Application: The major use of TFMP derivatives is in the protection of crops from pests .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
3. Production of CS Gas
- Application Summary: 2-Chlorobenzaldehyde, a chlorinated derivative of benzaldehyde, is used in the production of CS gas .
- Methods of Application: It reacts with malononitrile to form CS .
- Results: The resulting CS gas is widely used in riot control and other similar applications .
4. Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
- Application Summary: 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile .
- Methods of Application: The synthesis involved a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .
- Results: The resulting compound, 2,4-dichloro-3,5-difluorobenzoic acid, is a valuable intermediate for the synthesis of medicines, including antibacterials .
5. Production of CS Gas
- Application Summary: 2-Chlorobenzaldehyde, a chlorinated derivative of benzaldehyde, is used in the production of CS gas .
- Methods of Application: It reacts with malononitrile to form CS .
- Results: The resulting CS gas is widely used in riot control and other similar applications .
6. Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
- Application Summary: 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile .
- Methods of Application: The synthesis involved a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .
- Results: The resulting compound, 2,4-dichloro-3,5-difluorobenzoic acid, is a valuable intermediate for the synthesis of medicines, including antibacterials .
Safety And Hazards
The safety data sheet for a similar compound, 5-Chloro-2-(difluoromethoxy)benzaldehyde, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2-chloro-3-(difluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOVRQIOWWERMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(difluoromethoxy)benzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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